
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate” is a research chemical with the CAS No [400077-01-2] . It has a molecular formula of C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.12 g/mol and a molecular formula of C13H9Cl2NO2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The chemical (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is a versatile intermediate in organic synthesis. Studies have demonstrated its utility in generating various chemical structures through nucleophilic and electrophilic reactions. For instance, it serves as a precursor for the synthesis of pyrimidinium ylides, which have shown potential as nucleophilic reagents and 1,3-dipoles in synthetic chemistry. These compounds exhibit a range of stabilities and reactivities that can be tuned by substituent variations, offering pathways to diverse molecular architectures with potential biological activities (Moldoveanu & Mangalagiu, 2005).
Coordination Chemistry
Research on coordination chemistry has leveraged derivatives of this compound for the development of novel ligands. These ligands are instrumental in forming luminescent lanthanide compounds and iron complexes, showcasing unusual thermal and photochemical spin-state transitions. Such compounds are crucial for applications in biological sensing and the development of materials with unique magnetic properties (Halcrow, 2005).
Biological Activity
On the biological front, derivatives of this compound have been tested for their antimicrobial properties. Some compounds exhibit remarkable activity against a variety of microorganisms, including both bacteria and fungi. This highlights their potential as templates for the design of new antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity (Eldeab, 2019).
Material Science
In material science, the precursor role of this compound has been explored for synthesizing polymeric materials. These materials possess unique electronic and structural properties, making them suitable for applications in electronics and nanotechnology. For example, the compound has been used in the preparation of poly(p-phenylene), demonstrating the compound's versatility in facilitating the synthesis of high-performance polymers with desirable conductivity and stability (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDCCXXPGTJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)

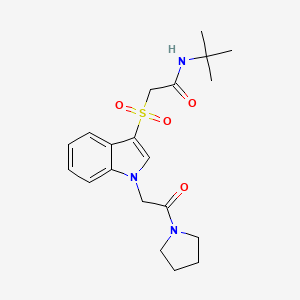
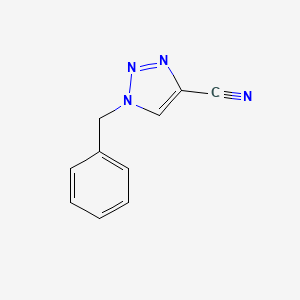
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)
![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
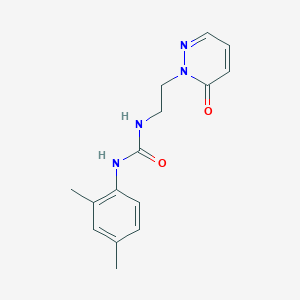
![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
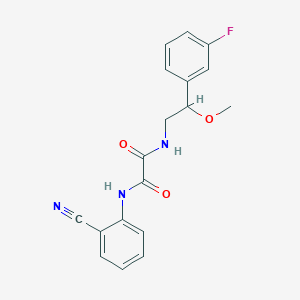
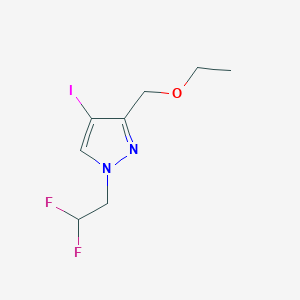
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
